molecular formula C5H7NSe B12570072 2-(Ethylselanyl)prop-2-enenitrile CAS No. 188729-14-8

2-(Ethylselanyl)prop-2-enenitrile

Cat. No.: B12570072
CAS No.: 188729-14-8
M. Wt: 160.09 g/mol
InChI Key: VEBNDKOBKVBJRH-UHFFFAOYSA-N
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Description

2-(Ethylselanyl)prop-2-enenitrile is an organic compound that contains a selenium atom bonded to an ethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylselanyl)prop-2-enenitrile typically involves the reaction of ethylselenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylselenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylselanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylselanyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.

Mechanism of Action

The mechanism of action of 2-(Ethylselanyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The selenium atom can interact with biological molecules, potentially affecting enzyme activity and redox processes.

    Pathways Involved: The compound may influence oxidative stress pathways and modulate the activity of selenium-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylseleno)prop-2-enenitrile: Similar structure but with a phenyl group instead of an ethyl group.

    Acrylonitrile: Contains a nitrile group but lacks the selenium atom.

Uniqueness

2-(Ethylselanyl)prop-2-enenitrile is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to other nitrile-containing compounds. The selenium atom’s ability to undergo redox reactions and form stable complexes with various biomolecules makes this compound particularly interesting for research applications.

Properties

CAS No.

188729-14-8

Molecular Formula

C5H7NSe

Molecular Weight

160.09 g/mol

IUPAC Name

2-ethylselanylprop-2-enenitrile

InChI

InChI=1S/C5H7NSe/c1-3-7-5(2)4-6/h2-3H2,1H3

InChI Key

VEBNDKOBKVBJRH-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C(=C)C#N

Origin of Product

United States

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